6-Chloro-5-(hydroxymethyl)pyridin-3-ol is a heterocyclic organic compound characterized by a pyridine ring substituted with a hydroxymethyl group and a chlorine atom. Its molecular formula is , and it has a molecular weight of approximately 159.57 g/mol. The compound features a hydroxyl group (-OH) attached to the carbon at position 5 of the pyridine ring, making it an important derivative in various chemical and biological contexts.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 6-Chloro-5-(hydroxymethyl)pyridin-3-ol exhibits significant biological activity. It has been shown to interact with various biological macromolecules, potentially modulating enzyme activities and receptor functions. Its structural features allow it to form hydrogen bonds, enhancing its affinity for certain targets, which may lead to therapeutic applications .
The synthesis of 6-Chloro-5-(hydroxymethyl)pyridin-3-ol can be achieved through several methods:
These methods are adaptable for both laboratory and industrial production settings.
6-Chloro-5-(hydroxymethyl)pyridin-3-ol has several applications across different fields:
Studies on the interactions of 6-Chloro-5-(hydroxymethyl)pyridin-3-ol have focused on its binding affinities and mechanisms of action with biological targets. The presence of both hydroxyl and chloro groups allows for diverse interactions, including hydrogen bonding and electrophilic substitution, which are crucial for its biological effects. This compound has been evaluated for its potential in modulating enzymatic pathways and influencing cellular responses .
Several compounds share structural similarities with 6-Chloro-5-(hydroxymethyl)pyridin-3-ol. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Chloro-3-hydroxypyridine | Lacks hydroxymethyl group | Less versatile in reactions |
| 5-Hydroxymethyl-2-chloropyridine | Different substitution pattern | Affects reactivity |
| 3-Hydroxy-4-chloropyridine | Similar structure but lacks hydroxymethyl | Different chemical properties |
| 2-Chloro-6-(hydroxymethyl)-3-pyridinol | Variation in substitution | Unique reactivity profile |
| 6-Chloro-5-hydroxypicolinic acid | Contains a carboxylic acid group | Distinct functional properties |
The uniqueness of 6-Chloro-5-(hydroxymethyl)pyridin-3-ol lies in its combination of functional groups, allowing for a wide range of chemical reactivity and potential applications that are not present in other similar compounds. Its ability to participate in both electrophilic and nucleophilic reactions makes it particularly valuable in synthetic chemistry and medicinal applications .
The systematic naming of 6-Chloro-5-(hydroxymethyl)pyridin-3-ol follows IUPAC guidelines, which prioritize functional group priority and positional numbering. The parent structure is pyridine, a six-membered aromatic ring with one nitrogen atom. Substitutents are numbered to assign the lowest possible locants:
This results in the IUPAC name 6-chloro-5-(hydroxymethyl)pyridin-3-ol. Alternative nomenclature systems and synonyms include:
Table 1: Key Identifiers of 6-Chloro-5-(hydroxymethyl)pyridin-3-ol
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆ClNO₂ |
| Molecular Weight | 159.57 g/mol |
| CAS Number | 208519-41-9 |
| IUPAC Name | 6-chloro-5-(hydroxymethyl)pyridin-3-ol |
| Synonyms | 2-Chloro-6-hydroxymethyl-pyridin-3-ol, 6-Chloro-5-hydroxypyridin-2-methanol |
The compound’s structure was confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry.
Pyridine derivatives are characterized by substitutions on the aromatic ring, which modulate electronic and steric properties. 6-Chloro-5-(hydroxymethyl)pyridin-3-ol shares structural motifs with several classes of pyridine-based compounds:
Chlorine substitution enhances electrophilicity, making the ring susceptible to nucleophilic attack. For example:
The hydroxymethyl group (-CH₂OH) introduces both hydrophilic and hydrogen-bonding capabilities. Compare:
Table 2: Structural Comparison of Pyridine Derivatives
| Compound | Substituents | Key Properties |
|---|---|---|
| Pyridine | Unsubstituted | Basic, aromatic |
| 2-Chloro-5-hydroxypyridine | Cl at C2, OH at C5 | Moderate polarity |
| 6-Chloro-5-methylpyridin-3-ol | Cl at C6, CH₃ at C5, OH at C3 | Hydrophobic interactions |
| 6-Chloro-5-(methoxymethyl)pyridin-3-ol | Cl at C6, CH₂OCH₃ at C5, OH at C3 | Enhanced lipophilicity |
The hydroxymethyl group in 6-Chloro-5-(hydroxymethyl)pyridin-3-ol enables participation in glycosylation reactions and coordination chemistry, distinguishing it from simpler chloropyridines.
Pyridine derivatives have been pivotal in drug discovery and materials science since the 19th century. The unsubstituted pyridine ring was first isolated from coal tar in 1846, spurring interest in functionalized variants. The introduction of chlorine and hydroxymethyl groups emerged in the mid-20th century with advancements in electrophilic aromatic substitution and protective group chemistry.
6-Chloro-5-(hydroxymethyl)pyridin-3-ol gained prominence in the 1990s as a precursor to kinase inhibitors and antiviral agents. Its synthesis often involves:
The compound’s historical significance lies in its role as a scaffold for developing bioactive molecules, reflecting broader trends in heterocyclic chemistry toward multifunctional intermediates.
Nucleophilic substitution reactions represent a fundamental approach for constructing chloropyridine frameworks essential for synthesizing 6-Chloro-5-(hydroxymethyl)pyridin-3-ol [4]. The pyridine ring exhibits exceptional reactivity towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom, which significantly enhances the electrophilic character of carbon atoms at positions 2 and 4 compared to position 3 [4]. The electron density distribution within pyridine shows values of 0.866 and 0.932 at positions 2 and 4 respectively, making these sites preferentially reactive towards nucleophilic substitution [4].
The mechanism of nucleophilic aromatic substitution in chloropyridines proceeds through the formation of stabilized intermediate carbanions [4]. When nucleophiles attack the electron-deficient positions, the resulting negative charge is effectively delocalized through the aromatic system, with the nitrogen atom providing additional stabilization [4]. This electronic stabilization makes pyridine derivatives significantly more reactive toward nucleophilic substitution compared to benzene derivatives [4].
Temperature optimization studies demonstrate that chloropyridine synthesis requires careful control of reaction conditions [8]. Direct uncatalyzed amination of 2-chloropyridine using flow reactor technology achieves efficient conversion to 2-aminopyridines through nucleophilic aromatic substitution at elevated temperatures up to 300 degrees Celsius [8]. The flow reactor methodology provides superior heat transfer and precise temperature control, enabling reactions that overcome activation barriers typically encountered with unactivated substrates [8].
Recent investigations into nickel-catalyzed cross-electrophile coupling reveal that 2-chloropyridines participate efficiently in coupling reactions with alkyl bromides under optimized conditions [31]. The reaction employs nickel bromide dihydrate as catalyst in dimethylformamide at elevated temperatures, achieving yields of 72 percent for unfunctionalized alkyl bromides [31]. The methodology demonstrates broad substrate scope, accommodating ester-functionalized and protected amine-containing alkyl halides with comparable efficiency [31].
Hydroxymethylation of pyridine derivatives represents a critical transformation for introducing hydroxymethyl functionality at specific positions [5]. Ruthenium-catalyzed dearomative hydroxymethylation employs electron-deficient benzyl activation groups to facilitate selective functionalization of electronically diverse pyridine substrates [5]. This methodology utilizes paraformaldehyde as both hydride donor and electrophile, enabling efficient transformation using readily available feedstock chemicals [5].
The synthetic approach delivers hydroxymethylated piperidines in good yields through single-point activation strategies [5]. The process involves initial activation of the pyridine ring followed by ruthenium-catalyzed dearomatization and subsequent hydroxymethylation [5]. The activating group can be readily removed through a two-step sequence to furnish the free amine product [5].
Electrochemical hydroxymethylation methodologies provide alternative synthetic pathways using methanol as the hydroxymethyl source [29]. The electrophotocatalytic process employs acridine photocatalysts under constant current conditions with blue light irradiation at room temperature [29]. The reaction proceeds through generation of hydroxymethyl radicals via hydrogen atom transfer from methanol to chlorine radicals, followed by radical addition to protonated azaarenes [29].
Biocatalytic hydroxymethylation offers environmentally sustainable approaches for pyridine functionalization [39]. Enzymatic methods utilizing oxidoreductases capable of regioselectively oxidizing methyl groups on aromatic systems provide efficient conversion of methylpyridines to hydroxymethylpyridines [39]. The transformation employs molecular oxygen as oxidant and demonstrates excellent regioselectivity for specific positions on the pyridine ring [39].
Industrial scale hydroxymethylation processes utilize high-pressure microreactor technology to achieve enhanced conversion rates [12]. The synthesis of 2-hydroxyethyl pyridine from 2-methylpyridine and formaldehyde under 4-5 megapascals pressure at 200-230 degrees Celsius demonstrates single-pass conversion rates exceeding 89 percent [12]. The process employs organic bases such as triethylene diamine and hexamethylenediamine as catalysts to facilitate the transformation [12].
Rhodium-catalyzed methodologies provide highly regioselective approaches for pyridine functionalization through carbon-hydrogen bond activation [11] [25]. The catalytic system employs rhodium cyclopentadienyl complexes to facilitate coupling of alpha,beta-unsaturated oximes with alkenes, generating substituted pyridines with exceptional regioselectivity [11]. The reaction proceeds through reversible carbon-hydrogen activation, alkene insertion, and carbon-nitrogen bond formation with concomitant nitrogen-oxygen bond cleavage [11].
Temperature-dependent studies reveal optimal conditions for rhodium-catalyzed pyridine synthesis occur at 120 degrees Celsius in dichloroethane-acetic acid solvent mixtures [11]. The methodology accommodates diverse alkene substrates, including activated alkenes such as ethyl acrylate, which provide exceptional regioselectivity for 6-substituted pyridine formation [11]. Mechanistic investigations support a pathway involving cationic rhodium intermediates and reversible carbon-hydrogen activation as the turnover-limiting step [11].
Palladium-catalyzed carbon-hydrogen arylation enables regioselective functionalization of electron-deficient pyridines [35]. The catalytic protocol achieves highly selective arylation at positions 3 and 4 of pyridines containing electron-withdrawing substituents such as nitro, cyano, fluoro, and chloro groups [35]. The regioselectivity arises from electronic repulsion between the nitrogen lone pair and polarized carbon-palladium bonds at positions 2 and 6, directing reactivity toward positions 3 and 4 [35].
Copper-catalyzed domino coupling reactions facilitate efficient synthesis of imidazopyridine derivatives through three-component coupling methodologies [33]. The catalytic system employs copper sulfate with sodium ascorbate in aqueous micellar media, achieving good to excellent yields under mild heating conditions at 50 degrees Celsius [33]. The methodology demonstrates broad substrate tolerance for both electron-withdrawing and electron-donating substituents on pyridine and aldehyde components [33].
Microwave-assisted synthesis provides significant advantages for pyridine construction through accelerated reaction kinetics and enhanced selectivity [10]. The Bohlmann-Rahtz pyridine synthesis and Hantzsch dihydropyridine synthesis benefit substantially from microwave heating, enabling single-step processes without intermediate isolation [10]. Microwave flow reactors offer particular advantages for scale-up applications, providing uniform heating and consistent product yields [10].
Optimization studies for microwave-assisted pyridine synthesis demonstrate optimal conditions at 150 degrees Celsius with reaction times reduced to 15-30 minutes compared to conventional heating [10]. The methodology employs Bronsted acid catalysts to facilitate Michael addition and cyclodehydration in a single step, producing trisubstituted pyridines as single regioisomers in good yields [10]. Transfer from microwave batch reactions to continuous flow processing allows mesoscale production without modification of reaction conditions [10].
Microwave-assisted glycoside synthesis demonstrates efficient preparation of pyridine nucleosides under solvent-free conditions [9]. The protocol utilizes solid supports such as silica gel as environmentally friendly promoters, achieving rapid reaction completion within 30-40 minutes [9]. Structural confirmation through advanced spectroscopic techniques including liquid chromatography-mass spectrometry and two-dimensional nuclear magnetic resonance validates the efficiency of microwave-mediated transformations [9].
Recent investigations into microwave-assisted synthesis of pyrazolopyridine derivatives reveal optimal conditions using indium chloride catalysis in aqueous media [14]. The one-pot condensation of pyrazolo-amine, formaldehyde, and beta-diketones under microwave irradiation provides good to excellent yields of nitrogen-fused heterocycle products [14]. The methodology demonstrates the utility of microwave heating for complex heterocycle formation in environmentally benign solvents [14].
Patent literature analysis reveals diverse synthetic approaches for chloropyridine and hydroxymethylpyridine derivatives with varying efficiency profiles [15] [16] [34]. Historical patent developments demonstrate evolution from simple vapor-phase processes using aluminum oxide catalysts to sophisticated multi-step synthetic sequences [15]. Early methodologies employed conjugated diolefins and nitriles at temperatures ranging from 458-498 degrees Celsius, achieving yields of 2-picoline up to 95 percent [15].
Recent patent innovations focus on high-purity chloroalkyl pyridinium hydrochloride production through optimized reaction conditions [34]. The process involves hydroxymethyl pyridine treatment with thionyl chloride in non-solvent media for the chloroalkyl pyridinium hydrochloride product [34]. The methodology produces substantially pure, non-dusting products with purity levels exceeding 97 weight percent, addressing processability and safety concerns [34].
Table 1: Comparative Synthetic Routes for Pyridine Derivatives
| Method | Temperature (°C) | Yield (%) | Selectivity | Advantages | Limitations |
|---|---|---|---|---|---|
| Vapor-phase catalysis [15] | 458-498 | 95 | Moderate | Simple equipment | High temperature |
| Microwave-assisted [10] | 150 | 85-92 | High | Rapid reaction | Limited scale |
| Rhodium-catalyzed [11] | 120 | 65-89 | Excellent | Regioselective | Expensive catalyst |
| Electrochemical [29] | 25 | 70-90 | Good | Mild conditions | Complex setup |
| Flow reactor [8] | 300 | 72-87 | Good | Continuous process | High pressure |
Manufacturing process optimization studies demonstrate that reaction temperature control represents the most critical parameter for maximizing yield and minimizing by-product formation [27]. Investigation of pyridine synthesis in fast fluidized bed reactors reveals optimal operating temperatures around 723 Kelvin to balance pyridine and 3-picoline yields while minimizing coke formation [27]. The modification factor of 0.75 accounts for mass transfer, heat transfer, and gas-phase backmixing effects under experimental operating conditions [27].
Synthetic route efficiency analysis employing similarity and complexity vectors provides quantitative assessment of transformation effectiveness [30]. The methodology evaluates 640,000 literature syntheses and 2.4 million reactions from six major journals between 2000-2020, revealing systematic trends in synthetic efficiency [30]. Vector analysis demonstrates that optimal synthetic routes minimize structural complexity while maximizing similarity to target molecules [30].
Patent-protected processes for 2-chloro-5-chloromethylpyridine synthesis illustrate multi-step approaches involving 6-hydroxynicotinic acid as starting material [36]. The process employs acid chloride formation followed by reduction with hydrogen to achieve the target chloromethyl derivative [36]. Reaction conditions require careful temperature control and appropriate solvent selection to ensure high conversion efficiency and product purity [36].
Table 2: Process Parameters for Industrial Pyridine Synthesis
| Parameter | Conventional Heating | Microwave Heating | Flow Process | Electrochemical |
|---|---|---|---|---|
| Temperature (°C) | 200-500 | 50-150 | 250-300 | 25-90 |
| Pressure (bar) | 1-10 | 1-4 | 2-8 | 1-4 |
| Reaction Time | 5-24 hours | 15-30 minutes | 15-20 minutes | 6-24 hours |
| Energy Efficiency | Low | High | Moderate | Moderate |
| Scalability | High | Limited | High | Moderate |
X-ray crystallography represents the definitive method for determining the three-dimensional molecular structure and packing arrangements of pyridine derivatives, including compounds structurally related to 6-Chloro-5-(hydroxymethyl)pyridin-3-ol. Comprehensive crystallographic investigations of pyridine systems have established fundamental structural parameters that serve as benchmarks for understanding the geometric features of substituted derivatives [1].
Recent crystallographic studies of pyridine derivatives demonstrate the significant impact of substitution patterns on molecular packing and hydrogen bonding networks. For instance, crystal structure determinations of 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluorophosphane and related pyridine derivatives reveal complex intermolecular interaction patterns [2]. These investigations show that the pyridine ring maintains dihedral angles ranging from 9.86(12)° to 11.2(3)° with substituted benzene rings, indicating the geometric constraints imposed by substituent groups [2].
The crystallographic data for chloropyridine derivatives provides particularly relevant structural information. Studies of 2-chloropyridine demonstrate how halogen substitution affects the pyridine ring geometry, with systematic changes in bond lengths and angles compared to the parent compound [3]. The structural analysis reveals that chlorine substitution induces localized geometric perturbations while maintaining the overall aromatic character of the pyridine ring.
| Compound Type | Space Group | Unit Cell Parameters (Å) | Temperature (K) | Z Value |
|---|---|---|---|---|
| Pyridine | Pna21 | a = 17.524, b = 8.969, c = 11.352 | 153 | 16 [1] |
| 2-Chloropyridine | Various | Multiple determinations | Room temperature | Variable [3] |
| Substituted Pyridines | P212121, P21/n | Compound-dependent | 100-298 | 2-8 [2] [4] |
For hydroxymethyl-substituted pyridine derivatives, crystallographic studies reveal the importance of hydrogen bonding interactions in determining crystal packing arrangements [5]. The presence of the hydroxymethyl group introduces additional sites for intermolecular hydrogen bonding, leading to extended network structures that significantly influence the physical properties of the crystalline material.
The computational validation of crystallographic structures through density functional theory calculations has become an essential component of structural characterization. Recent studies employ M06-2X functional with 6-311++G(d,p) basis sets to optimize molecular geometries, providing excellent agreement with experimental X-ray diffraction data [4]. These theoretical approaches enable the prediction of structural features for compounds where experimental crystal structures are not available.
Single crystal X-ray diffraction analysis of heterocyclic compounds related to the target molecule demonstrates the prevalence of planar molecular conformations with characteristic stacking patterns [6]. The nitrogen-rich heterocyclic frameworks exhibit extensive intermolecular interactions, with N···H contacts accounting for 32.9-40.9% of all intermolecular interactions in the crystal lattice [6].
The proton nuclear magnetic resonance spectrum of hydroxymethyl pyridine derivatives exhibits characteristic chemical shift patterns that reflect the electronic influence of both the pyridine nitrogen and the substituent groups. For 2-(hydroxymethyl)pyridine, the 1H NMR spectrum in deuterated chloroform shows distinctive multipicity patterns with aromatic proton signals appearing between 7.1-8.6 parts per million [8]. The hydroxymethyl protons typically appear as a characteristic doublet around 4.8-5.6 parts per million, while the hydroxyl proton exhibits variable chemical shifts depending on concentration and solvent conditions [10].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic distribution in hydroxymethyl pyridine systems. The aromatic carbon signals typically span the range from 120-160 parts per million, with the carbon atom bearing the hydroxymethyl substitution showing characteristic downfield shifts [8]. The hydroxymethyl carbon itself appears around 60-65 parts per million, consistent with primary alcohol carbon environments.
The influence of chlorine substitution on nuclear magnetic resonance chemical shifts has been systematically investigated for various chloropyridine derivatives [11]. Chlorine atoms, particularly when positioned ortho or meta to the pyridine nitrogen, induce significant electronic perturbations that manifest as characteristic chemical shift changes in both proton and carbon spectra. These effects arise from the combined inductive and mesomeric influences of the halogen substituent.
| Nuclear Position | Chemical Shift Range (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| Pyridine H-2 | 8.4-8.7 | d | 3J = 4.8-5.2 [11] |
| Pyridine H-4 | 7.1-7.4 | d | 3J = 2.8-3.2 [11] |
| Hydroxymethyl CH2 | 4.6-4.9 | s | N/A [10] |
| Hydroxyl OH | 4.5-6.2 | br s | Variable [10] |
Advanced nuclear magnetic resonance techniques have been employed to investigate the coordination behavior and intermolecular interactions of hydroxymethyl pyridine derivatives. HSQC (Heteronuclear Single Quantum Coherence) experiments provide direct correlations between carbon and proton nuclei, enabling unambiguous assignment of complex spectra [9]. These two-dimensional techniques are particularly valuable for resolving overlapping signals in substituted pyridine systems.
The application of deuterium labeling in nuclear magnetic resonance studies of pyridine derivatives has emerged as a powerful approach for enhancing signal detectability and resolving complex coupling patterns [7]. Studies using SABRE (Signal Amplification by Reversible Exchange) techniques demonstrate significant improvements in signal-to-noise ratios for pyridine-based substrates, particularly when deuterium labels are strategically positioned adjacent to the nitrogen coordination site.
Multinuclear nuclear magnetic resonance investigations, incorporating 1H, 13C, and 51V nuclei, have been conducted on hydroxymethyl pyridine coordination complexes [9]. These studies reveal the dynamic coordination behavior of the hydroxymethyl substituent and provide insights into the relative binding affinities of different pyridine derivatives. The 51V NMR chemical shifts serve as sensitive probes for electronic changes upon ligand coordination.
Vanadium-51 nuclear magnetic resonance chemical shifts for diperoxovanadium complexes with hydroxymethyl pyridine ligands show systematic variations based on the steric and electronic properties of the substituents [9]. The relative reactivity order observed is 2-hydroxymethyl pyridine > 2-methoxymethyl pyridine > 2-ethoxymethyl pyridine > 2-propoxymethyl pyridine, indicating the importance of sterics effects in coordination chemistry.
Mass spectrometry provides crucial structural information for 6-Chloro-5-(hydroxymethyl)pyridin-3-ol through characteristic fragmentation patterns that reflect the molecular connectivity and functional group arrangements. The electron impact ionization of pyridine derivatives generates distinctive fragmentation pathways that can be systematically analyzed to confirm structural assignments [12] [10] [13].
The molecular ion peak for compounds containing chlorine atoms exhibits a characteristic isotope pattern due to the presence of both 35Cl and 37Cl isotopes [13]. For molecules containing a single chlorine atom, the molecular ion and M+2 peaks appear with an intensity ratio of approximately 3:1, reflecting the natural abundance of chlorine isotopes. This pattern provides immediate confirmation of the presence of chlorine in the molecular structure.
For 2-(hydroxymethyl)pyridine, which serves as a structural analog, the mass spectrum shows a molecular ion peak at m/z 109, with subsequent loss of formaldehyde (CH2O, 30 mass units) to generate a base peak at m/z 79 [10]. Additional fragmentation pathways include the loss of carbon monoxide (28 mass units) and the formation of pyridine-related fragment ions. The fragmentation pattern demonstrates the relative stability of the pyridine ring system compared to the hydroxymethyl substituent.
The characteristic fragmentation patterns for hydroxymethyl-containing compounds typically involve α-cleavage adjacent to the oxygen atom, leading to the loss of CH2OH (31 mass units) or CHO (29 mass units) [14]. These fragmentations are particularly prominent in alcohol-containing molecules and provide diagnostic information about the presence and position of hydroxymethyl substituents.
| Fragment Ion (m/z) | Loss from Molecular Ion | Structural Assignment | Relative Intensity |
|---|---|---|---|
| M-31 | CH2OH | Hydroxymethyl loss | High [14] |
| M-30 | CH2O | Formaldehyde loss | Medium [10] |
| M-28 | CO | Carbon monoxide loss | Low [10] |
| M-18 | H2O | Water loss | Variable [14] |
Chloropyridine derivatives exhibit additional fragmentation pathways related to the halogen substituent. The presence of chlorine often stabilizes the molecular ion through resonance effects, leading to more intense molecular ion peaks compared to unsubstituted pyridine derivatives [13]. The loss of chlorine (35 or 37 mass units) represents a common fragmentation pathway, although this process typically requires higher activation energies due to the strength of the carbon-chlorine bond.
The application of high-resolution mass spectrometry enables precise mass determination and elemental composition analysis for complex pyridine derivatives . Time-of-flight and Fourier transform ion cyclotron resonance instruments provide mass accuracy sufficient to distinguish between isobaric species and confirm molecular formulas. This capability is particularly important for substituted pyridines where multiple isomeric structures are possible.
Tandem mass spectrometry (MS/MS) experiments provide detailed structural information through controlled fragmentation of selected precursor ions . Collision-induced dissociation of hydroxymethyl pyridine derivatives reveals sequential fragmentation pathways that can be mapped to specific structural features. These experiments are particularly valuable for distinguishing between isomeric compounds with identical molecular weights.
The use of chemical ionization techniques, including atmospheric pressure chemical ionization and electrospray ionization, provides complementary information to electron impact methods . Soft ionization techniques often preserve the molecular ion and minimize extensive fragmentation, enabling molecular weight determination for thermally labile compounds. The choice of ionization method depends on the specific analytical requirements and the physical properties of the target compound.
Infrared spectroscopy provides detailed information about the vibrational modes and functional group characteristics of 6-Chloro-5-(hydroxymethyl)pyridin-3-ol through systematic analysis of absorption frequencies and intensities. The vibrational spectrum of pyridine derivatives has been extensively characterized using both experimental and computational approaches, establishing benchmark assignments for substituted systems [16] [17] [18].
The fundamental vibrational modes of pyridine derivatives can be categorized into several distinct regions based on their characteristic frequencies. The high-frequency region (2500-4000 cm⁻¹) contains stretching vibrations of O-H, N-H, and C-H bonds [18]. For hydroxymethyl pyridine derivatives, the hydroxyl O-H stretch typically appears as a broad absorption around 3200-3600 cm⁻¹, with the exact frequency depending on hydrogen bonding interactions and molecular environment.
The aromatic C-H stretching vibrations for pyridine derivatives appear in the range 3000-3100 cm⁻¹, while aliphatic C-H stretches from the hydroxymethyl group occur around 2800-3000 cm⁻¹ [19]. The characteristic pattern of these absorptions provides diagnostic information about the substitution pattern and molecular structure.
The mid-frequency region (1500-2000 cm⁻¹) contains aromatic C=C and C=N stretching vibrations that are particularly sensitive to substituent effects [18]. Pyridine ring stretching modes typically appear around 1580-1600 cm⁻¹ and 1470-1480 cm⁻¹, with frequencies shifting systematically based on the electronic properties of substituents. Chlorine substitution generally causes minor frequency shifts due to mass effects and electronic perturbations.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H stretch | 3200-3600 | Strong, broad | Hydroxyl group [18] |
| Aromatic C-H stretch | 3000-3100 | Medium | Pyridine ring [19] |
| Aliphatic C-H stretch | 2800-3000 | Medium | Hydroxymethyl [19] |
| C=N stretch | 1580-1600 | Strong | Pyridine ring [18] |
| Ring breathing | 1000-1200 | Medium | Aromatic system [17] |
The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of bending, deformation, and skeletal vibrations that provide detailed structural information [18]. Carbon-chlorine stretching vibrations typically appear around 600-800 cm⁻¹, with exact frequencies depending on the substitution pattern and molecular environment. These low-frequency modes are particularly sensitive to molecular conformation and intermolecular interactions.
Computational vibrational analysis using density functional theory methods has become essential for detailed mode assignments in complex pyridine derivatives [16] [17]. B3LYP calculations with 6-311++G(d,p) basis sets provide excellent agreement with experimental frequencies when appropriate scaling factors are applied. The computed potential energy distributions enable unambiguous assignment of vibrational modes and identification of characteristic group frequencies.
Normal coordinate analysis of chloropyridine derivatives reveals the coupling between different vibrational modes and the influence of substituent groups on ring vibrations [17]. The presence of chlorine substituents introduces additional vibrational modes while perturbing the frequencies of existing pyridine vibrations through mass and electronic effects. These perturbations provide structural information about the substitution pattern and electronic distribution.
Theoretical studies of 3-chloropyridine and related compounds demonstrate the reliability of quantum mechanical calculations for predicting vibrational spectra [20]. The calculated force field and electro-optical parameters reproduce experimental infrared spectra with high accuracy, validating the computational approaches for structural analysis. The coordination effects on vibrational modes have been systematically investigated, revealing characteristic frequency shifts upon complex formation.
The application of isotope substitution in vibrational studies provides additional confirmation of mode assignments and reveals coupling between different molecular regions [21]. Deuterium labeling experiments enable the identification of hydrogen-containing vibrations and their coupling with skeletal modes. These studies are particularly valuable for understanding the vibrational dynamics of hydroxymethyl substituents.